Indoprofen

概述

描述

Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was initially developed for its analgesic and anti-inflammatory properties. It was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding . Despite its withdrawal, this compound has garnered interest in scientific research, particularly for its potential role in treating spinal muscular atrophies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of indoprofen involves several key steps:

Reduction of Nitro Group: The nitro group in 2-(4-nitrophenyl)propionic acid is reduced using iron and hydrochloric acid to yield 2-(4-aminophenyl)propionic acid.

Formation of Phthalimide: The resulting compound reacts with phthalic anhydride to form the phthalimide derivative.

Reduction: Treatment with zinc in acetic acid reduces one of the amide groups, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Reduction: The reduction of the nitro group to an amine is a crucial step in its synthesis.

Substitution: Electrophilic aromatic substitution reactions can occur, especially in the presence of strong electrophiles.

Common Reagents and Conditions:

Iron and Hydrochloric Acid: Used for the reduction of the nitro group.

Phthalic Anhydride: Reacts with the amine to form the phthalimide.

Zinc in Acetic Acid: Used for the reduction of the amide group.

Major Products:

Quinone Derivatives: Formed through oxidation reactions.

Phthalimide Derivatives: Intermediate products in the synthesis of this compound.

科学研究应用

Pharmacological Profile

Indoprofen functions primarily as an analgesic and anti-inflammatory agent. It operates through several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : this compound inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain .

- Activation of Signaling Pathways : Recent studies indicate that this compound activates pathways associated with muscle growth, specifically the PDK1/AKT/S6K pathway, which is vital for protein synthesis and muscle mass maintenance .

Table 1: Pharmacological Actions of this compound

| Mechanism of Action | Target | Effect |

|---|---|---|

| Inhibition of Cyclooxygenase | COX-1, COX-2 | Reduces inflammation and pain |

| Activation of AKT/S6K pathway | PDK1 | Promotes muscle hypertrophy |

| Modulation of lipid mediators | Fatty acid-binding proteins | Influences resolution phase in inflammation |

Applications in Muscle Wasting

Recent research has highlighted this compound's potential in preventing muscle wasting, particularly in aging populations. A study demonstrated that this compound administration increased skeletal muscle mass in aged mice through the activation of specific signaling pathways related to muscle growth .

Case Study: Muscle Wasting Prevention

- Objective : To assess the effectiveness of this compound in preventing muscle atrophy in aged mice.

- Methodology : Mice were administered this compound (2 mg/kg) over a specified period. Muscle mass, grip strength, and histological changes were evaluated.

- Results : this compound treatment led to significant increases in muscle mass and strength compared to control groups. The activation of the PDK1/AKT/S6K pathway was confirmed through immunoblotting techniques.

Table 2: Effects of this compound on Muscle Mass

| Parameter | Control Group (No Treatment) | This compound Group (2 mg/kg) |

|---|---|---|

| Muscle Weight (grams) | 10.5 ± 1.2 | 13.8 ± 1.5 |

| Grip Strength (Newtons) | 5.0 ± 0.5 | 7.5 ± 0.8 |

| Histological Assessment Score | 3.0 ± 0.4 | 6.0 ± 0.5 |

Clinical Applications

This compound has been investigated for various clinical applications, particularly in rheumatic diseases and pain management:

- Rheumatic Diseases : Historically indicated for conditions like osteoarthritis, this compound was effective in reducing pain and improving function in multi-center studies involving thousands of patients .

- Pain Management : In clinical trials, this compound demonstrated superior analgesic effects compared to placebo in patients suffering from primary cancer pain and neuralgia .

Table 3: Clinical Efficacy of this compound

| Condition | Study Type | Outcome |

|---|---|---|

| Osteoarthritis | Multi-center study | Significant pain reduction |

| Cancer Pain | Double-blind study | Superior analgesic effect vs placebo |

作用机制

Indoprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain . Additionally, it has been found to upregulate the survival motor neuron protein through a cyclooxygenase-independent mechanism . This dual mechanism makes it a compound of interest for further research.

相似化合物的比较

Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties but a different chemical structure.

Naproxen: Known for its longer half-life and different side effect profile compared to indoprofen.

Ketoprofen: Shares similar anti-inflammatory properties but differs in its pharmacokinetics and side effects.

Uniqueness: this compound’s ability to upregulate survival motor neuron protein sets it apart from other NSAIDs, making it a unique candidate for research into neurodegenerative diseases .

生物活性

Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its unique biological activities beyond cyclooxygenase (COX) inhibition. This article explores the various biological activities of this compound, including its effects on specific diseases, mechanisms of action, and potential therapeutic applications.

This compound's primary mechanism of action is as a COX inhibitor, which reduces the production of prostaglandins involved in inflammation and pain. However, recent studies have suggested that this compound may exert additional effects independent of COX inhibition.

- Upregulation of Survival Motor Neuron (SMN) Protein : this compound has been shown to significantly increase the levels of SMN protein in fibroblasts from patients with Spinal Muscular Atrophy (SMA). This effect was observed through a high-throughput reporter assay where this compound treatment resulted in a notable increase in luminescence from an SMN2-minigene-reporter construct .

- Increase in Nuclear Gems : The compound also caused a 5- to 6-fold increase in the number of nuclear gems, which are indicative of greater intracellular SMN protein concentration. This suggests that this compound may enhance SMN protein production through mechanisms that do not involve post-translational modifications .

- Muscle Mass Preservation : this compound has demonstrated potential in preventing muscle wasting in aged mice by activating the PDK1/AKT/S6K pathway. This activation leads to increased protein synthesis and muscle mass, suggesting its role as a potential therapeutic agent for muscle atrophy associated with aging or disease .

Clinical Applications

This compound has been evaluated for various clinical applications, particularly in pain management and inflammatory conditions:

- Osteoarthritis Treatment : A phase IV study involving 1629 patients indicated that this compound was effective in reducing pain and improving function in osteoarthritis patients compared to other NSAIDs .

- Cancer Pain Management : In a double-blind study, this compound showed superior analgesic activity compared to placebo and was effective in managing cancer-related pain .

Table 1: Summary of Key Studies on this compound

属性

IUPAC Name |

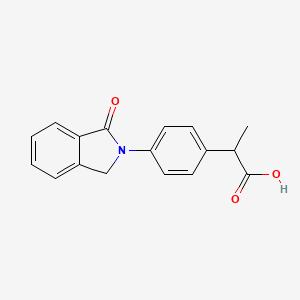

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMIEHBSYVWVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045831 | |

| Record name | Indoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31842-01-0 | |

| Record name | Indoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31842-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031842010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE46ZU14N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208-210 | |

| Record name | Indoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08951 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of indoprofen?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase (COX) activity. [, ] This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. [, ]

Q2: Does this compound demonstrate any activity beyond COX inhibition?

A2: Recent research suggests that this compound can also activate the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/AKT/p70S6 kinase (S6K) pathway, leading to increased muscle protein synthesis. [] Additionally, this compound can activate AMP-activated protein kinase (AMPK), which promotes mitochondrial biogenesis and oxidative metabolism through PGC-1α induction. []

Q3: How does this compound's activation of PDK1/AKT contribute to its therapeutic potential?

A3: This pathway activation has been shown to counteract muscle wasting in aged and disuse-induced muscle atrophic mice, suggesting a potential therapeutic application for age-related muscle weakness and diseases. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H16NO3, and its molecular weight is 293.32 g/mol.

Q5: How is this compound absorbed and metabolized in the body?

A5: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. [, ] It is primarily metabolized in the liver and excreted mainly in the urine, with nearly complete elimination within 24 hours. [, ]

Q6: Has this compound demonstrated efficacy in animal models of disease?

A6: Yes, this compound has demonstrated anti-inflammatory and analgesic activity in various animal models, including carrageenin-induced edema and phenylquinone-writhing tests. [] In preclinical studies, it has also shown efficacy in reducing muscle wasting in aged and disuse-induced muscle atrophic mice. []

Q7: What clinical trials have been conducted with this compound, and what are the key findings?

A7: Numerous clinical trials have investigated this compound's efficacy in conditions like osteoarthritis, rheumatoid arthritis, acute gout, and postoperative pain. These trials generally indicate that this compound is as effective as other NSAIDs, such as aspirin, ibuprofen, and indomethacin, in relieving pain and improving functional parameters. [, , , , , , , , , , ]

Q8: What is the safety profile of this compound?

A8: this compound's safety profile is similar to other NSAIDs. [] The most common adverse effects are gastrointestinal disturbances, including heartburn, dyspepsia, and nausea. [] Serious gastrointestinal complications like bleeding are rare. []

Q9: Have any specific drug delivery strategies been explored for this compound?

A9: One study investigated the use of β-cyclodextrin complexation to enhance this compound's bioavailability. [] The inclusion complex exhibited improved dissolution rate and membrane permeability, leading to increased absorption in rat intestine and higher plasma concentrations in rabbits. []

Q10: What analytical methods are used to quantify this compound in biological fluids?

A10: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in plasma and urine. [] Gas-liquid chromatography (GLC) has also been utilized for this purpose. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。